Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate is a complex organic compound with a unique structure that includes an aminophenyl group, a furan ring, and a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the aminophenyl sulfanyl intermediate: This can be achieved by reacting 2-aminothiophenol with an appropriate electrophile.
Coupling with a furan derivative: The intermediate is then coupled with a furan-2-yl compound under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Hydroxypropanoate formation: The final step involves the esterification of the resulting compound with a hydroxypropanoate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(2-aminophenyl)sulfanyl]-3-(thiophen-2-yl)-2-hydroxypropanoate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 3-[(2-aminophenyl)sulfanyl]-3-(pyridin-2-yl)-2-hydroxypropanoate: Contains a pyridine ring instead of a furan ring.
Uniqueness
Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-(2-aminophenyl)sulfanyl-3-(furan-2-yl)-2-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-18-14(17)12(16)13(10-6-4-8-19-10)20-11-7-3-2-5-9(11)15/h2-8,12-13,16H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWJFNRHQHLHNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CO1)SC2=CC=CC=C2N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.